2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
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Overview
Description
2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves the formation of the pyrrolo[1,2-b]pyrazole core followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols .
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The pyrazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-phenyl-4-pyrazolecarboxylic acid
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 2-(3-Carbamimidoyl-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid
Uniqueness
2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to similar compounds .
Properties
Molecular Formula |
C14H11F3N2O2 |
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Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)9-4-1-3-8(7-9)12-11(13(20)21)10-5-2-6-19(10)18-12/h1,3-4,7H,2,5-6H2,(H,20,21) |
InChI Key |
CAFMYJNCLPJJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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